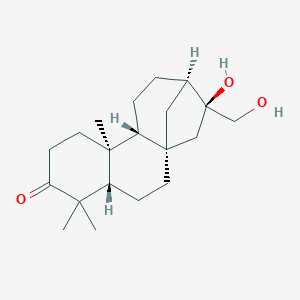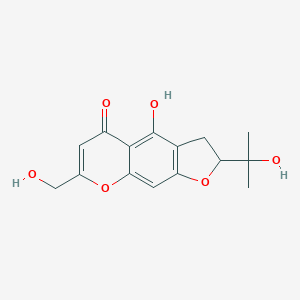
Darutigenol
Overview
Description
Darutigenol is a natural active product derived from the Chinese herbal medicine Sigesbeckia glabrescens (Makino) Makino. It is a diterpenoid compound with the molecular formula C20H34O3 and a molar mass of 322.48 g/mol . This compound is known for its anti-inflammatory properties and has been used in traditional Chinese medicine to treat rheumatism and joint pain .
Mechanism of Action
Target of Action
Darutigenol (DL) is a natural active product derived from the Chinese herbal medicine Sigesbeckia glabrescens (Makino) Makino . It primarily targets the JAK-STAT3 pathway . This pathway plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Mode of Action
This compound interacts with its targets by inhibiting the JAK-STAT3 pathway . This inhibition reduces inflammation and cartilage degradation . It also exerts an anti-inflammatory effect via the JAK1, 3/STAT3 and MAPK pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT3 pathway . By inhibiting this pathway, this compound reduces inflammation and cartilage degradation . The compound also affects the interleukin (IL)-6/JAK1,3/STAT3 axis and downregulates MMP2 and MMP9 .
Pharmacokinetics
It’s known that the therapeutic effect of this compound was constrained by its poor water solubility and low bioavailability .
Result of Action
This compound effectively attenuates inflammation, mitigates articular cartilage degradation, and bone erosion, and alleviates the inflammatory joints associated with rheumatoid arthritis (RA) . It also substantially downregulates the Janus kinase (JAK)1, JAK3, matrix metalloproteinase (MMP)2, MMP9, and phospho-signal transducer and activator of transcription (p-STAT)3 proteins in the joints .
Action Environment
The action environment of this compound is influenced by reactive oxygen species (ROS). To overcome the limitations of this compound’s water solubility and bioavailability, ROS-responsive prodrug nanoassemblies were employed, which could be passively transported to the joint inflammation site and decomposed in the inflammatory environment to release this compound .
Preparation Methods
Darutigenol can be synthesized through two common methods:
T-butyl magnesium bromide reaction: This method involves the reaction of T-butyl magnesium bromide with sodium hydroxide to obtain this compound.
Isobutene and water reaction: In this method, isobutene and water are added to react in the presence of a catalyst to generate this compound.
Chemical Reactions Analysis
Darutigenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions of this compound can be carried out using reagents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly with halogens like chlorine and bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Darutigenol has a wide range of scientific research applications, including:
Biology: In biological research, this compound has been studied for its anti-inflammatory and antioxidant properties.
Medicine: This compound is used in traditional Chinese medicine to treat rheumatism, joint pain, and detoxify the body.
Comparison with Similar Compounds
Darutigenol is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Properties
IUPAC Name |
1-(7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZLDCEJHFJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C(CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974812 | |
| Record name | Pimar-8(14)-ene-3,15,16-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5940-00-1 | |
| Record name | Darutigenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pimar-8(14)-ene-3,15,16-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















